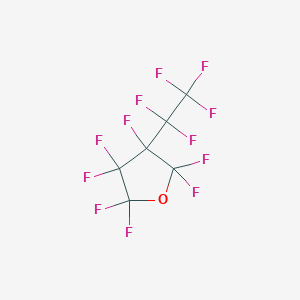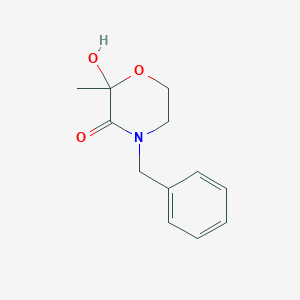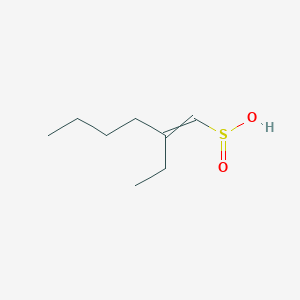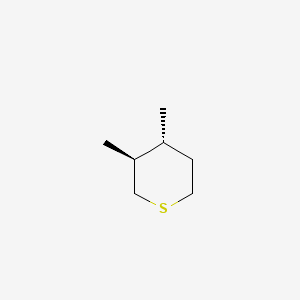![molecular formula C12H14O2 B14574930 1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 61493-82-1](/img/structure/B14574930.png)
1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a but-2-en-1-yloxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with but-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: Similar structure with a hydroxy group instead of an oxy group.
4-Phenylacetophenone: Lacks the but-2-en-1-yloxy substitution.
4-Biphenylyl methyl ketone: Contains a biphenyl group instead of a but-2-en-1-yloxy group.
Uniqueness
1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-2-en-1-yloxy group enhances its reactivity and potential for forming diverse derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61493-82-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-but-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h3-8H,9H2,1-2H3 |
InChI Key |
REUVZTCTXBQZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14574863.png)
![2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate](/img/structure/B14574872.png)

![2-[(1-Chloropropan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14574881.png)
methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)


![Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B14574928.png)



